aluminum citrate, AldrichCPR

Oral bioavailability Gastrointestinal absorption Aluminum toxicokinetics

Aluminum citrate (AldrichCPR) is the definitive positive control for oral aluminum absorption studies, delivering >0.80% fractional absorption—>50-fold higher than Al(OH)₃. Its pH-independent solubility (38–91% across physiological pH) eliminates inter-laboratory variability in regulatory toxicokinetic studies and makes it the JECFA-preferred reference for soluble aluminum bioavailability. Ideal for parenteral adjuvant benchmarking (88–110% SC/IM bioavailability) and renal handling studies. Sold as-is; end-user identity verification required. For R&D only; all sales final.

Molecular Formula C6H5AlO7
Molecular Weight 216.08 g/mol
Cat. No. B12051653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealuminum citrate, AldrichCPR
Molecular FormulaC6H5AlO7
Molecular Weight216.08 g/mol
Structural Identifiers
SMILESC1C(=O)O[Al]2OC(=O)CC1(C(=O)O2)O
InChIInChI=1S/C6H8O7.Al/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3
InChIKeyZUGAOYSWHHGDJY-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Citrate (AldrichCPR) — Compound Profile and Procurement Baseline


Aluminum citrate (CAS 31142-56-0; molecular formula C₆H₅AlO₇; molecular weight 216.08 g/mol) is an aluminum salt of citric acid supplied by Sigma-Aldrich under the AldrichCPR (Custom Procurement Request) collection as catalog number CDS003241 . Structurally, it is a white crystalline solid in which Al³⁺ is coordinated by the hydroxyl and carboxylate groups of citrate, forming stable chelate complexes [1][2]. The AldrichCPR program provides this compound to early discovery researchers as part of a collection of unique chemicals; Sigma-Aldrich does not collect or provide analytical data (e.g., purity, identity confirmation), and the product is sold on an 'as-is' basis with all sales final . Consequently, end-user responsibility for identity verification and purity assessment is a defining procurement consideration. Aluminum citrate is distinct from inorganic aluminum salts (e.g., chloride, hydroxide, sulfate) and from citrate salts of other cations (e.g., sodium citrate, calcium citrate) in its coordination chemistry, solubility behavior, and pharmacokinetic profile.

Why Aluminum Citrate Cannot Be Replaced by Other Aluminum or Citrate Salts in Critical Applications


Generic substitution among aluminum-containing compounds or citrate salts is scientifically unsound because speciation, solubility, and the ligand environment fundamentally dictate aluminum's biological fate, toxicity profile, and functional performance. Aluminum citrate maintains high and pH-independent aqueous solubility (38–91% across the physiological pH range), whereas aluminum hydroxide solubility collapses to <1% at pH 6, and aluminum chloride reaches only 15% [1]. This solubility differential drives a >50-fold difference in gastrointestinal absorption: aluminum administered with citrate yields >0.80% fractional absorption versus 0.015% for Al(OH)₃ and 0.037% for AlCl₃ [1]. Even among soluble aluminum species, the citrate complex confers distinct ultrafilterability (citrate > lactate > nitrate > chloride), which correlates directly with the rank order of oral bioavailability [2]. Furthermore, different aluminum citrate stoichiometries and counterions (e.g., ammonium vs. potassium salts) produce divergent neurotoxicity profiles in primary hippocampal cultures, with neuronal viability at 500 μM ranging from 20% to 40% depending on the precise citrate species [3]. These data demonstrate that aluminum citrate is not pharmacokinetically or toxicologically interchangeable with any other aluminum salt or citrate derivative.

Quantitative Differentiation Evidence for Aluminum Citrate Versus Closest Analogs


Oral Bioavailability: Aluminum Citrate vs. Aluminum Chloride, Nitrate, Hydroxide, and Sulfate

In a direct head-to-head comparison using ²⁶Al-labeled compounds administered by gastric gavage to adult female rats, aluminum citrate achieved a fractional gut uptake of 0.08% of the administered dose, exceeding that of aluminum chloride (0.05%), aluminum nitrate (0.05%), and aluminum hydroxide (0.03%) [1]. Aluminum sulfate yielded a higher uptake (0.21%), but its solubility profile and sulfate counterion introduce distinct limitations in formulation contexts [1]. An independent study by Froment et al. (1989) using urinary excretion as the absorption endpoint found that all aluminum compounds co-administered with citrate achieved >0.80% absorption, compared with 0.015% for Al(OH)₃, 0.037% for AlCl₃ and aluminum lactate, representing an approximately 22- to 53-fold enhancement attributable to citrate complexation [2]. These data establish aluminum citrate as the aluminum species with the most predictable and consistently elevated oral bioavailability among commonly studied soluble aluminum salts.

Oral bioavailability Gastrointestinal absorption Aluminum toxicokinetics

pH-Independent Aqueous Solubility: Aluminum Citrate vs. Aluminum Hydroxide and Aluminum Chloride

Froment et al. (1989) systematically measured the solubility of five aluminum compounds at pH 3 and pH 6. At pH 3, all compounds showed >25% solubility except sucralfate (13%). At pH 6 — relevant to intestinal and many biological media — the divergence was stark: aluminum citrate maintained 91% solubility, while aluminum hydroxide dropped to <1% and aluminum chloride to 15% [1]. Crucially, aluminum citrate was the only compound whose solubility did not decline with increasing pH; solubility remained between 38% and 91% across the full pH range tested [1]. In contrast, aluminum hydroxide solubility collapsed by >25-fold from pH 3 to pH 6. This pH-independent solubility profile is a direct consequence of citrate's multidentate chelation of Al³⁺, which prevents formation of insoluble Al(OH)₃ precipitates that plague inorganic aluminum salts in neutral and alkaline conditions.

Aqueous solubility pH-dependent speciation Formulation science

Parenteral Pharmacokinetics: Aluminum Citrate Clearance vs. Aluminum Chloride and Lactate

Weisser et al. (2019) characterized the toxicokinetics of aluminum citrate following intravenous (IV), subcutaneous (SC), and intramuscular (IM) administration in rats. Total plasma clearance after IV administration was 6.6 mL/min/kg, corresponding to 60–82% of normal rat glomerular filtration rate (GFR) [1]. This clearance rate is substantially higher than that reported for aluminum chloride or aluminum lactate in prior studies, supporting the conclusion that the citrate complex is more rapidly eliminated from plasma [1]. SC and IM bioavailability were 88% and 110%, respectively, with absorption half-lives of 36 min (SC) and ≤13 min (IM) [1]. Yokel et al. (1988) established that the ultrafilterability — and thus glomerular filterability — of aluminum species follows the rank order citrate > lactate > nitrate > chloride, with aluminum citrate exhibiting the highest proportion of filterable species [2]. This ultrafilterability rank order directly predicts the observed differences in renal clearance across aluminum salts.

Parenteral toxicokinetics Plasma clearance Subcutaneous and intramuscular absorption

Differential Neurotoxicity of Defined Aluminum Citrate Species vs. Inorganic Aluminum Standard

Platt et al. (2007) compared the toxicity of three structurally defined aluminum citrate complexes — AlCit1 ((NH₄)₅[Al(C₆H₄O₇)₂]·2H₂O), AlCit2 (K₄[Al(C₆H₄O₇)(C₆H₅O₇)]·4H₂O), and AlCit3 ((NH₄)₅[Al₃(C₆H₄O₇)₃(OH)(H₂O)]·(NO₃)·6H₂O) — against an aluminum atomic absorption standard solution (Al in HCl) in primary rat hippocampal cultures [1]. At 500 μM after 3 h incubation, AlCit1 reduced neuronal viability to 40% and glial viability to 60%; AlCit3 was the most neuron-selective toxicant, reducing neuronal viability to 20% while sparing glia; AlCit2 showed no toxicity at 3 h but caused severe toxicity after 24 h in both cell types (neuronal viability 50%, glial viability 30%) [1]. The aluminum standard solution (AlCl₃ in HCl) induced the highest overall cell death, but displayed a different cell-type selectivity pattern than the citrate complexes [1]. The medium type and serum content further modulated toxicity, with fetal bovine serum providing partial protection [1]. This study demonstrates that aluminum toxicity is not a function of total Al³⁺ concentration alone but depends critically on the counterion, stoichiometry, and speciation of the aluminum-citrate complex.

Neurotoxicity Aluminum speciation Hippocampal culture Cell-type-specific toxicity

Glomerular Filtration and Renal Handling: Aluminum Citrate Enables Efficient Renal Excretion

Shirley et al. (2004) used renal micropuncture in anesthetized Munich-Wistar rats to directly measure aluminum handling along the nephron during aluminum citrate infusion at three plasma concentrations (2.9, 5.2, and 10.0 μg/mL) [1]. Aluminum citrate was essentially freely filtered at the glomerulus across all dose groups. No significant aluminum reabsorption occurred along the proximal convoluted tubule; reabsorption was confined to the loop of Henle, amounting to 19–26% of the filtered load [1]. At the highest plasma concentration (10.0 μg/mL), fractional delivery of aluminum in final urine (1.02 ± 0.06) significantly exceeded that at the early distal tubule (0.75 ± 0.04; P < 0.001), indicating net aluminum secretion in the distal nephron [1]. This contrasts with the behavior of non-citrate-complexed aluminum, where elevated plasma concentrations cause a fall in fractional aluminum reabsorption without net secretion, and filterability is substantially lower unless aluminum is complexed with citrate [1][2].

Renal clearance Glomerular filtration Micropuncture Nephrotoxicity

Evidence-Backed Research and Industrial Application Scenarios for Aluminum Citrate (AldrichCPR)


Aluminum Toxicokinetic Reference Standard for Oral Bioavailability Studies

Aluminum citrate is the optimal positive control for oral aluminum absorption studies because it provides the highest, most reproducible, and pH-independent solubility among aluminum salts. As demonstrated by Priest et al. (2021), the 0.08% fractional gut uptake of ²⁶Al-labeled aluminum citrate serves as a well-characterized benchmark against which the bioavailability of less soluble aluminum forms (e.g., aluminum hydroxide at 0.03%, aluminum oxide at 0.02%) can be quantitatively compared [1]. The compound's consistent absorption profile reduces inter-laboratory variability, making it the preferred reference material for regulatory toxicokinetic studies, including those informing JECFA's establishment of the provisional tolerable weekly intake (PTWI) for aluminum [2][3].

Vaccine Adjuvant Pharmacokinetic Modeling and Disposition Studies

The well-characterized parenteral pharmacokinetics of aluminum citrate — including 88–110% SC/IM bioavailability, absorption half-lives of ≤36 min, and total plasma clearance of 6.6 mL/min/kg (60–82% of rat GFR) — make it the ideal soluble aluminum reference compound for benchmarking the absorption and clearance of insoluble aluminum adjuvants (e.g., Al(OH)₃, AlPO₄) from injection sites [1]. Researchers developing next-generation aluminum-based adjuvants or evaluating the systemic exposure resulting from currently licensed adjuvanted vaccines can use aluminum citrate as a 'worst-case' soluble comparator for systemic aluminum burden calculations [1].

Aluminum Speciation-Controlled Neurotoxicity Research

The finding that structurally distinct aluminum citrate complexes (AlCit1, AlCit2, AlCit3) produce divergent, cell-type-specific neurotoxicity profiles in hippocampal cultures — with neuronal viability at 500 μM ranging from 20% to 40% at 3 h depending on the exact citrate species — establishes that aluminum speciation, not merely total aluminum concentration, governs neurotoxic outcome [1]. Researchers investigating the role of aluminum in neurodegenerative processes should use a defined aluminum citrate procurement source (such as AldrichCPR) as a consistent starting material for preparing and characterizing specific aluminum-citrate species, enabling reproducible, speciation-controlled experimental designs [1].

Renal Aluminum Handling and Filtration Physiology Studies

Aluminum citrate's unique property of being freely filtered at the glomerulus — with only 19–26% reabsorption in the loop of Henle and capacity for net distal tubular secretion at higher plasma loads — makes it an indispensable tool for studies of renal aluminum handling [1]. It serves as a fully filterable, low-protein-binding aluminum species that can be used to determine the maximum glomerular sieving coefficient for aluminum and to isolate the contribution of protein binding to the reduced filterability observed with other aluminum forms [1][2].

Quote Request

Request a Quote for aluminum citrate, AldrichCPR

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.